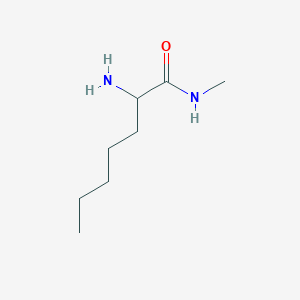
2-amino-N-metilheptanamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-N-methylheptanamide is a naturally occurring poly(amino acid) consisting of 25-35 L-lysine residues linked by amide bonds between the epsilon-amino and alpha-carboxyl groups. This compound is known for its excellent antimicrobial activity, solubility, biodegradability, edibility, and non-toxicity to humans and the environment. It has been widely used in the food and pharmaceutical industries as a preservative, dietary agent, and carrier for genes, drugs, and vaccines .
Aplicaciones Científicas De Investigación
2-amino-N-methylheptanamide has a wide range of scientific research applications across various fields:
Chemistry: In chemistry, 2-amino-N-methylheptanamide is used as a building block for synthesizing complex polymers and dendrimers. Its unique structure allows for the creation of materials with specific properties, such as biocompatibility and antimicrobial activity .
Biology: In biological research, 2-amino-N-methylheptanamide is employed as a gene and drug carrier. Its ability to form stable complexes with nucleic acids and proteins makes it an ideal candidate for gene delivery and therapeutic applications .
Medicine: In medicine, 2-amino-N-methylheptanamide is used as a preservative in various pharmaceutical formulations. It is also explored for its potential in developing antimicrobial coatings for medical devices and wound dressings .
Industry: In the food industry, 2-amino-N-methylheptanamide is widely used as a natural preservative to extend the shelf life of products. Its antimicrobial properties help prevent the growth of bacteria, yeasts, and molds .
Mecanismo De Acción
Target of Action
Epsilon-Polylysine (ε-PL), also known as 2-amino-N-methylheptanamide, is a naturally occurring poly(amino acid) that exhibits excellent antimicrobial activity . Its primary targets are a broad spectrum of microorganisms, including both Gram-positive and Gram-negative bacteria .
Mode of Action
The antimicrobial activity of ε-PL is modulated by its interaction with various biopolymers with different charge distributions . The amphiphiles with a large concentration of positive charges and lipid chain promote their adsorption to bacterial membranes through electrostatic interaction and hydrophobic interaction, subsequently killing both Gram-positive and Gram-negative bacteria . The interaction with the bacterial membrane causes disruption, leading to leakage of cytoplasm and bacterial death .
Biochemical Pathways
It is known that ε-pl acts on the cell wall and cell membrane system, the genetic material or genetic particle structure, and the enzyme or functional protein . Ultimately, the cell structure is gradually destroyed, resulting in cell death .
Pharmacokinetics
Ε-pl is known to be water-soluble and biodegradable , which suggests that it may have good bioavailability.
Result of Action
The result of ε-PL’s action is the death of the targeted microorganisms. It causes cell-wall lesions and increases cell membrane permeability, resulting in protoplasm leakage and cell death . In general, low-MW ε-PL slightly damages the cell membrane/wall and weakly inhibits the glycolytic pathway, but high-MW ε-PL causes cell-wall lesions and increases cell membrane permeability, resulting in protoplasm leakage and cell death .
Action Environment
The action of ε-PL can be influenced by environmental factors. For instance, the presence of many free amino groups in the main chain and many cationic amino groups on the side chains allows ε-PL to display multication characteristics in acidic to slightly alkaline environments . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-amino-N-methylheptanamide can be synthesized chemically through methods such as solid-phase synthesis and ring-opening polymerization. These methods often involve complex steps, including protection and deprotection reactions, and typically result in low yields and significant by-products .
Industrial Production Methods: Microbial production is a more attractive approach for industrial-scale production due to its economic, practical, efficient, and environmentally friendly nature. The fermentation process using microorganisms like Streptomyces albulus is commonly employed. This method involves optimizing environmental conditions and utilizing industrial waste to improve production efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 2-amino-N-methylheptanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications .
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures, pH levels, and specific solvents to achieve the desired outcomes .
Major Products: The major products formed from these reactions include modified 2-amino-N-methylheptanamide derivatives with enhanced antimicrobial properties, increased solubility, and improved biocompatibility .
Comparación Con Compuestos Similares
- Poly(gamma-L-diaminobutanoic acid)
- Poly(gamma-glutamic acid)
- Poly(L-diaminopropionic acid)
- Tetramycin A and B
Uniqueness: 2-amino-N-methylheptanamide stands out due to its high antimicrobial activity, excellent solubility, and biodegradability. Its ability to form stable complexes with various molecules makes it versatile for multiple applications .
Propiedades
IUPAC Name |
2-amino-N-methylheptanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-3-4-5-6-7(9)8(11)10-2/h7H,3-6,9H2,1-2H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBHPLDJISPYOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C(=O)NC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28211-04-3 |
Source


|
| Record name | (S)-poly(imino(2-amino-1-oxo-1,6-hexanediyl)) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
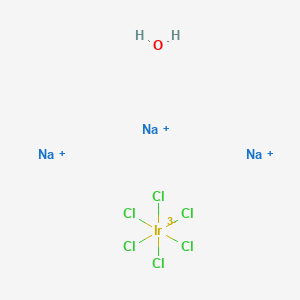
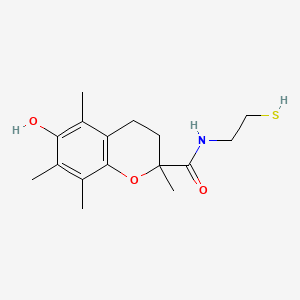
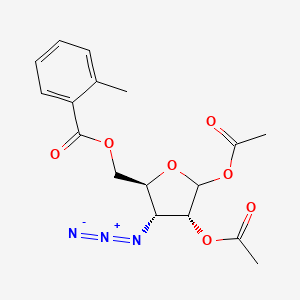

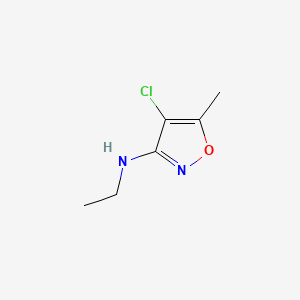
![4-Fluoro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene](/img/structure/B568230.png)
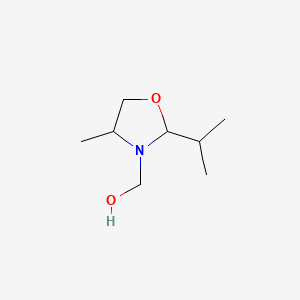
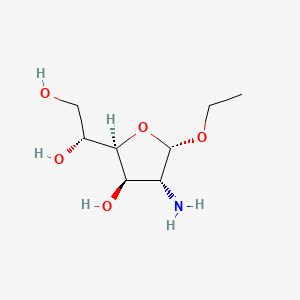
![(5S)-5-[(6R,11R)-6,11-dihydroxy-11-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]undecyl]-3-(2-oxopropyl)oxolan-2-one](/img/structure/B568241.png)
